N-(9H-fluoren-2-yl)-4-nitrobenzamide
Description
N-(9H-Fluoren-2-yl)-4-nitrobenzamide is a hybrid organic compound featuring a fluorene moiety linked via an amide bond to a 4-nitrobenzoyl group. The fluorene scaffold is known for its planar aromatic structure and electron-rich properties, which enhance molecular interactions in materials science and medicinal chemistry.
Properties
Molecular Formula |
C20H14N2O3 |
|---|---|
Molecular Weight |
330.3g/mol |
IUPAC Name |
N-(9H-fluoren-2-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C20H14N2O3/c23-20(13-5-8-17(9-6-13)22(24)25)21-16-7-10-19-15(12-16)11-14-3-1-2-4-18(14)19/h1-10,12H,11H2,(H,21,23) |
InChI Key |
SDFAAGHDYOZDRW-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Nitro Group Stability : In all analogs, the nitro group remains intact during fragmentation, forming stable ions like m/z 150 (4-nitrobenzoyl) and m/z 167 (nitrobenzamidic cation) .
Analytical Characterization Techniques
- HRMS and Fragmentation Pathways : ESI-MS of N-(2,2-diphenylethyl)-4-nitrobenzamide reveals m/z 269 via benzyl elimination, while N-(3-chlorophenethyl)-4-nitrobenzamide forms m/z 103 via HCl loss. Fluorene’s rigidity may favor distinct pathways (e.g., fluorenyl cation formation) .
- NMR Signatures : Aromatic protons in fluorene (δ 7.2–8.0 ppm) and nitrobenzamide (δ 8.2–8.5 ppm) would dominate, with amide NH signals around δ 10.0 ppm .
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